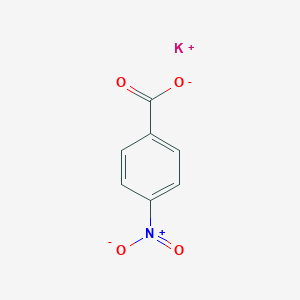

Potassium 4-nitrobenzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBKSBKMELRIKB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435871 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15922-01-7 | |

| Record name | Potassium 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Potassium 4-Nitrobenzoate

This guide provides a comprehensive overview of the core physicochemical properties of potassium 4-nitrobenzoate, a compound of significant interest to researchers, scientists, and professionals in drug development. By synthesizing established data with insights into experimental methodologies, this document serves as a critical resource for understanding and utilizing this compound in a scientific setting.

Introduction: The Scientific Context of Potassium 4-Nitrobenzoate

Potassium 4-nitrobenzoate (K-4NB) is the potassium salt of 4-nitrobenzoic acid. Its utility in various scientific domains, including as an intermediate in the synthesis of dyes and pharmaceuticals, necessitates a thorough understanding of its fundamental physicochemical characteristics.[1] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and, consequently, the physical and chemical properties of the molecule, making it a subject of interest for structure-activity relationship (SAR) studies. This guide delves into the structural, thermal, spectroscopic, and solubility properties of K-4NB, providing both reported data and the experimental frameworks required for their validation.

Molecular and Structural Properties

A foundational understanding of a compound's behavior begins with its molecular and crystal structure. These properties dictate its interactions at the molecular level and influence its macroscopic characteristics.

Molecular Identity

The fundamental identifiers for potassium 4-nitrobenzoate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Potassium 4-nitrobenzoate | [2] |

| CAS Number | 15922-01-7 | [2] |

| Molecular Formula | C₇H₄KNO₄ | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])[O-].[K+] | [2] |

| InChI Key | MKBKSBKMELRIKB-UHFFFAOYSA-M | [2] |

Crystal Structure

In contrast, the crystal structure of the parent compound, 4-nitrobenzoic acid, has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).[1] This information can serve as a useful reference for understanding the geometry of the 4-nitrobenzoate anion.

The following protocol outlines the standard procedure for determining the crystal structure of a compound like potassium 4-nitrobenzoate.

-

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion techniques. The choice of solvent is critical and would be determined through solubility screening.

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Thermal Properties

The thermal stability of a compound is a critical parameter, particularly for applications involving heating or for assessing its shelf-life and potential hazards.

Melting Point

An experimentally confirmed melting point for potassium 4-nitrobenzoate is not consistently reported in the literature. Commercial suppliers often describe it as a white to orange or green powder or crystal.[3] The melting point of the parent 4-nitrobenzoic acid is well-established at 237 °C.[4] It is anticipated that the salt would have a significantly higher decomposition temperature.

Thermal Decomposition

-

Sample Preparation: A small, accurately weighed sample of potassium 4-nitrobenzoate is placed in an appropriate TGA/DSC pan (e.g., aluminum or alumina).

-

Instrument Setup: The TGA/DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition. A temperature program is set, typically a linear heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition and Analysis: The instrument records the sample weight (TGA) and heat flow (DSC) as a function of temperature. The resulting curves are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the enthalpy of decomposition.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For potassium 4-nitrobenzoate, the key characteristic peaks would be associated with the carboxylate and nitro functional groups. The symmetric and asymmetric stretching vibrations of the nitro group are expected to appear in the regions of 1350-1300 cm⁻¹ and 1550-1500 cm⁻¹, respectively. The carboxylate group (COO⁻) will exhibit strong asymmetric and symmetric stretching bands, typically around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrobenzoate anion is expected to exhibit strong absorption in the UV region due to the presence of the aromatic ring and the nitro group, which acts as a chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For potassium 4-nitrobenzoate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the ¹H NMR spectrum would show signals corresponding to the aromatic protons. The ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the benzene ring and the carboxylate group.

Solubility and Acidity

The solubility of a compound in various solvents is a critical parameter for its application in solution-phase reactions, formulations, and purification processes.

Solubility Profile

Quantitative solubility data for potassium 4-nitrobenzoate in a range of solvents is not extensively reported. As a salt, it is expected to be soluble in polar solvents like water. One source indicates that after a reaction, water is added to dissolve the potassium 4-nitrobenzoate, suggesting good aqueous solubility. The solubility in organic solvents is likely to be lower. A systematic study of its solubility in common laboratory solvents such as water, ethanol, methanol, and acetone at various temperatures would be highly valuable.

-

Equilibrium Method: An excess amount of potassium 4-nitrobenzoate is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Quantification: The saturated solution is filtered to remove the undissolved solid, and the concentration of the dissolved solute is determined by a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Acidity and pKa

The acidity of the parent compound, 4-nitrobenzoic acid, is a key determinant of the properties of its potassium salt. The pKa of 4-nitrobenzoic acid is approximately 3.41 in water.[4] The presence of the electron-withdrawing nitro group at the para position stabilizes the conjugate base (4-nitrobenzoate anion), making 4-nitrobenzoic acid a stronger acid than benzoic acid (pKa ≈ 4.2). This lower pKa indicates that in aqueous solutions with a pH above ~5, the compound will exist almost entirely as the 4-nitrobenzoate anion.

Conclusion and Future Directions

This technical guide has synthesized the available physicochemical data for potassium 4-nitrobenzoate and outlined the standard experimental protocols for the determination of key properties. While fundamental molecular and spectroscopic information is available, there remain significant opportunities for further research, particularly in the areas of:

-

Single-crystal X-ray diffraction to elucidate the solid-state structure.

-

Comprehensive thermal analysis (TGA/DSC) to determine its thermal stability and decomposition kinetics.

-

Quantitative solubility studies in a range of pharmaceutically and industrially relevant solvents.

The generation of this data will undoubtedly facilitate the expanded application of potassium 4-nitrobenzoate in drug development, materials science, and synthetic chemistry.

References

-

SciELO. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Retrieved January 14, 2026, from [Link]

-

LookChem. (n.d.). Cas 122-04-3,4-Nitrobenzoyl chloride. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-nitro-, potassium salt (1:1). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). WO2015193768A1 - Aryl fused lactams as ezh2 modulators.

- Google Patents. (n.d.). TWI679203B - Processes for preparing antiviral compounds.

- Google Patents. (n.d.). WO2014097041A1 - Aryl and heteroaryl fused lactams.

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved January 14, 2026, from [Link]

Sources

potassium 4-nitrobenzoate CAS number and molecular weight

An In-Depth Technical Guide to Potassium 4-Nitrobenzoate for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Potassium 4-nitrobenzoate is a pivotal organic compound that serves as a versatile building block in synthetic and medicinal chemistry. Its molecular architecture, featuring a carboxylate group and a nitro-substituted aromatic ring, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of potassium 4-nitrobenzoate, from its fundamental properties to its synthesis and applications, with a particular focus on its relevance in drug discovery and development. The potassium salt form of 4-nitrobenzoic acid often enhances its stability and solubility in aqueous media, making it a valuable reagent in various chemical transformations[1][2].

Core Compound Identification and Properties

A clear understanding of the physicochemical properties of potassium 4-nitrobenzoate is essential for its effective use in research and development.

Chemical Identity

-

Chemical Name: Potassium 4-nitrobenzoate

-

Synonyms: 4-Nitrobenzoic acid potassium salt, p-Nitrobenzoic acid potassium salt[3][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of potassium 4-nitrobenzoate.

| Property | Value | Source(s) |

| Appearance | White to light yellow or orange crystalline powder | |

| Molecular Weight | 205.21 g/mol | PubChem[5] |

| Exact Mass | 204.97773909 Da | PubChem[5] |

| Topological Polar Surface Area | 86.0 Ų | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Solubility | Soluble in water | CymitQuimica[1] |

Synthesis of Potassium 4-Nitrobenzoate

The synthesis of potassium 4-nitrobenzoate is typically a two-step process. First, the precursor, 4-nitrobenzoic acid, is synthesized, most commonly through the oxidation of 4-nitrotoluene. Subsequently, the acid is neutralized with a potassium base to yield the desired potassium salt.

Experimental Protocol

Part A: Synthesis of 4-Nitrobenzoic Acid via Oxidation of 4-Nitrotoluene

This protocol is based on established industrial methods for the oxidation of nitrotoluene derivatives[6][7][8].

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 4-nitrotoluene.

-

Addition of Oxidizing Agent: Prepare a solution of a strong oxidizing agent, such as potassium permanganate or nitric acid (e.g., 15% aqueous solution)[6][8].

-

Reaction Conditions: Under controlled heating (e.g., for nitric acid oxidation, temperatures may reach up to 175°C) and vigorous stirring, add the oxidizing agent to the 4-nitrotoluene[6]. The reaction is typically carried out under alkaline conditions if using permanganate[8].

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If potassium permanganate was used, filter off the manganese dioxide byproduct. Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 4-nitrobenzoic acid[8].

-

Purification: Collect the crude 4-nitrobenzoic acid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified product.

Part B: Conversion to Potassium 4-Nitrobenzoate

This step involves a straightforward acid-base neutralization.

-

Dissolution: Dissolve the purified 4-nitrobenzoic acid in a suitable solvent, such as ethanol.

-

Neutralization: Stoichiometrically add a solution of potassium hydroxide (KOH) in water or ethanol to the 4-nitrobenzoic acid solution while stirring.

-

Precipitation and Isolation: The potassium 4-nitrobenzoate will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture or by the addition of a saturated aqueous solution of potassium chloride[9][10].

-

Final Purification: Collect the potassium 4-nitrobenzoate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of potassium 4-nitrobenzoate.

Applications in Research and Drug Development

The 4-nitrobenzoate scaffold is a valuable pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

4-Nitrobenzoic acid, the precursor to its potassium salt, is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is a precursor to 4-aminobenzoic acid (PABA), a component of the folic acid structure[7][11]. It is also used in the synthesis of local anesthetics like procaine[7][11]. The nitro group can be readily reduced to an amine, which can then be further functionalized, making it a cornerstone for building molecular complexity.

Role in Antimicrobial Drug Discovery

Nitroaromatic compounds, including derivatives of 4-nitrobenzoic acid, have garnered significant interest for their antimicrobial properties. Notably, 4-nitrobenzoic acid has been used as an inhibitory agent for the identification of Mycobacterium tuberculosis complex[12]. The 4-nitrobenzoate scaffold is being actively investigated for the development of new antitubercular agents. The presence of the nitro group is often crucial for the biological activity of these compounds.

Versatile Building Block in Medicinal Chemistry

The 4-nitrobenzoate moiety is a versatile building block for creating libraries of compounds for drug screening. The carboxylic acid group allows for the formation of esters and amides, while the nitro group can be reduced to an amine for further derivatization[13]. This dual functionality enables the exploration of a wide chemical space around the 4-nitrobenzoate core, which has been leveraged in the development of compounds with potential anti-inflammatory and anticancer activities[13][14].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling potassium 4-nitrobenzoate.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, potassium 4-nitrobenzoate is associated with the following hazards[5]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.

-

Carcinogenicity (Category 2): Suspected of causing cancer.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

If swallowed: Rinse mouth and seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Conclusion

Potassium 4-nitrobenzoate is a compound of significant interest to the scientific community, particularly those in drug discovery and development. Its well-defined properties, accessible synthesis, and versatile reactivity make it a valuable tool in the synthesis of complex molecules and the exploration of new therapeutic agents. A thorough understanding of its chemistry and safe handling practices is paramount to leveraging its full potential in research.

References

-

Grokipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP0916653B1 - Process for the preparation of 4-nitro-2-sulphobenzoic acid.

-

Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-nitro-, potassium salt (1:1). Retrieved from [Link]

- Google Patents. (n.d.). JPH11217367A - Production of 4-nitro-2-sulfobenzoic acid.

Sources

- 1. CAS 5344-48-9: Benzoic acid, 4-nitro-2-sulfo-, potassium s… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-NITROBENZOIC ACID POTASSIUM SALT | 15922-01-7 [m.chemicalbook.com]

- 5. Benzoic acid, 4-nitro-, potassium salt (1:1) | C7H4KNO4 | CID 10125148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 9. EP0916653B1 - Process for the preparation of 4-nitro-2-sulphobenzoic acid - Google Patents [patents.google.com]

- 10. JPH11217367A - Production of 4-nitro-2-sulfobenzoic acid - Google Patents [patents.google.com]

- 11. grokipedia.com [grokipedia.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Potassium 4-Nitrobenzoate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of potassium 4-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this compound. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure both accuracy and applicability.

Introduction: The Structural Significance of Potassium 4-Nitrobenzoate

Potassium 4-nitrobenzoate, the potassium salt of 4-nitrobenzoic acid, is a valuable intermediate in organic synthesis. The molecule's aromatic ring is substituted with two electronically distinct groups: a nitro group (—NO₂), which is strongly electron-withdrawing, and a carboxylate group (—COO⁻K⁺), which is electron-donating through resonance. This para-substitution pattern and the opposing electronic effects of the substituents create a distinct and predictable pattern in its NMR spectra, making it an excellent case study for understanding structure-spectra correlations in substituted benzene derivatives.

Theoretical Framework: Predicting the NMR Landscape

The molecular structure of potassium 4-nitrobenzoate dictates the chemical environment of each proton and carbon atom, which in turn governs their resonance frequencies in an NMR experiment.

¹H NMR Spectroscopy: A Tale of Two Doublets

The benzene ring in potassium 4-nitrobenzoate possesses a C₂ axis of symmetry that passes through the C1-C4 carbons. This symmetry renders the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. Consequently, the ¹H NMR spectrum is expected to exhibit a simple, yet informative, AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically 6.5-8.5 ppm).[1]

-

Protons H-3 and H-5: These protons are adjacent to the electron-withdrawing nitro group. This proximity leads to a significant deshielding effect, causing their signal to appear at a higher chemical shift (downfield).

-

Protons H-2 and H-6: These protons are adjacent to the electron-donating carboxylate group. The carboxylate group, through its resonance effect, increases the electron density at the ortho positions, leading to a shielding effect. Therefore, the signal for H-2 and H-6 is expected to appear at a lower chemical shift (upfield) relative to the H-3 and H-5 protons.

The coupling between adjacent protons (ortho-coupling) will result in the splitting of these signals into doublets, with a typical coupling constant (³J) of 7-10 Hz.[2]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The symmetry of the molecule also influences the ¹³C NMR spectrum. We anticipate four signals in the aromatic region (120-150 ppm) and one for the carboxylate carbon.[3]

-

C-1 (Carboxylate-bearing carbon): The chemical shift of this carbon will be influenced by the carboxylate group.

-

C-2 and C-6: These carbons are adjacent to the carboxylate group and are expected to be shielded.

-

C-3 and C-5: These carbons are adjacent to the nitro group and will be deshielded.

-

C-4 (Nitro-bearing carbon): This carbon will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group.

-

Carboxylate Carbon (—COO⁻): The chemical shift of the carboxylate carbon will be distinct from that of a carboxylic acid, typically appearing further downfield.

The following diagram illustrates the molecular structure and the logical relationships governing the expected NMR signals.

Caption: Molecular structure of potassium 4-nitrobenzoate with color-coded equivalent atoms.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

A self-validating protocol ensures reproducibility and minimizes artifacts.

-

Solvent Selection: Due to the ionic nature of potassium 4-nitrobenzoate, a polar deuterated solvent is required. Deuterium oxide (D₂O) is an excellent choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another suitable option. The choice of solvent will influence the chemical shifts.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of potassium 4-nitrobenzoate in 0.6-0.7 mL of solvent is typically sufficient.[4][5] For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable to reduce acquisition time.[6]

-

Filtration: To ensure magnetic field homogeneity and obtain sharp spectral lines, the sample solution must be free of particulate matter. Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used. For DMSO-d₆, the residual solvent peak can often be used for calibration.

NMR Data Acquisition

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

Sources

- 1. Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 3. 4-NITROBENZOIC ACID POTASSIUM SALT(15922-01-7) 1H NMR spectrum [chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Potassium 4-Nitrobenzoate

This guide provides a comprehensive technical overview of the principles and practices involved in obtaining and interpreting the infrared (IR) spectrum of potassium 4-nitrobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral analysis of this compound, ensuring a thorough understanding of its vibrational characteristics.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure.

For ionic species such as potassium 4-nitrobenzoate, IR spectroscopy is particularly insightful. The transition from a carboxylic acid (4-nitrobenzoic acid) to its corresponding carboxylate salt induces significant changes in the vibrational spectrum, most notably in the carboxyl group's stretching frequencies. This guide will explore these characteristic shifts and provide a framework for a complete spectral assignment.

Molecular Structure and Key Vibrational Modes

To comprehend the IR spectrum of potassium 4-nitrobenzoate, it is essential to first consider its molecular structure. The molecule consists of a para-substituted benzene ring with a nitro group (-NO₂) and a carboxylate group (-COO⁻) coordinated to a potassium ion (K⁺).

The primary functional groups that give rise to characteristic IR absorption bands are:

-

The Carboxylate Group (-COO⁻): Unlike the carbonyl group (C=O) in a carboxylic acid, the carboxylate anion exhibits two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The positions of these bands are sensitive to the nature of the counter-ion and the coordination geometry. For alkali metal salts like potassium 4-nitrobenzoate, the interaction is primarily ionic.

-

The Nitro Group (-NO₂): This group also displays characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations, which are valuable for identification.

-

The Aromatic Ring: The benzene ring has a series of C-H and C=C stretching and bending vibrations that produce a complex but recognizable pattern in the spectrum.

The following diagram illustrates the key functional groups and their associated vibrational modes.

Caption: Molecular structure of potassium 4-nitrobenzoate highlighting the key functional groups.

Experimental Protocol: Acquiring the IR Spectrum

The quality of an IR spectrum is highly dependent on proper sample preparation. For solid samples like potassium 4-nitrobenzoate, the potassium bromide (KBr) pellet method is a widely used and reliable technique.

Materials and Equipment

-

Potassium 4-nitrobenzoate (analytical grade)

-

FTIR-grade potassium bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FTIR spectrometer

Step-by-Step Methodology

-

Drying: Dry the FTIR-grade KBr in an oven at approximately 110°C for several hours to remove any adsorbed water, which can interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of potassium 4-nitrobenzoate and 100-200 mg of the dried KBr. The precise ratio should be about 1:100.

-

Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing particle size and minimizing light scattering.

-

Pellet Formation: Transfer a portion of the powder mixture into the die of the pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A high-quality pellet is crucial for obtaining a good spectrum.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum should be presented in terms of transmittance or absorbance.

The following workflow diagram illustrates the KBr pellet preparation process.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

In-Depth Spectral Analysis

The IR spectrum of potassium 4-nitrobenzoate is characterized by several strong absorption bands. The following analysis provides assignments for the major peaks based on established literature values for similar compounds. For comparative purposes, the spectrum of the parent compound, 4-nitrobenzoic acid, is also considered. The IR spectrum for 4-nitrobenzoic acid can be found in the SDBS database (SDBS No. 152).

Carboxylate Group Vibrations

The most significant change from 4-nitrobenzoic acid to its potassium salt is the disappearance of the broad O-H stretching band (typically around 3000 cm⁻¹) and the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹), and the appearance of the characteristic carboxylate stretches.

-

Asymmetric Stretch (νₐₛ(COO⁻)): This is typically a strong band appearing in the range of 1610-1550 cm⁻¹. For potassium 4-nitrobenzoate, a strong absorption is expected around 1600 cm⁻¹ .

-

Symmetric Stretch (νₛ(COO⁻)): This band is also strong and is found in the 1420-1300 cm⁻¹ region. For this compound, it is expected to appear near 1390 cm⁻¹ .

The separation between these two bands (Δν) can provide information about the coordination of the carboxylate group. A larger separation is often indicative of a more covalent character, while a smaller separation suggests a more ionic interaction, as is expected with the potassium ion.

Nitro Group Vibrations

The nitro group gives rise to two strong and distinct absorption bands.

-

Asymmetric Stretch (νₐₛ(NO₂)): This is an intense band typically observed between 1560-1515 cm⁻¹. For potassium 4-nitrobenzoate, this band is expected around 1520 cm⁻¹ .

-

Symmetric Stretch (νₛ(NO₂)): This is another strong band, usually found in the 1355-1315 cm⁻¹ range. In this case, it is anticipated to be near 1345 cm⁻¹ .

Aromatic Ring Vibrations

The benzene ring exhibits several characteristic absorptions.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

-

Aromatic C=C Stretch: A series of medium to strong bands are characteristic of the aromatic ring and are generally found in the 1600-1450 cm⁻¹ region. These may sometimes overlap with the carboxylate and nitro group vibrations.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a para-substituted benzene ring, a strong band is expected in the 870-810 cm⁻¹ range.

Summary of Key IR Data

The following table summarizes the expected characteristic IR absorption bands for potassium 4-nitrobenzoate.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~1600 | Strong | Asymmetric Stretch (νₐₛ) | Carboxylate (COO⁻) |

| ~1520 | Strong | Asymmetric Stretch (νₐₛ) | Nitro (NO₂) |

| ~1480 | Medium | C=C Ring Stretch | Aromatic Ring |

| ~1390 | Strong | Symmetric Stretch (νₛ) | Carboxylate (COO⁻) |

| ~1345 | Strong | Symmetric Stretch (νₛ) | Nitro (NO₂) |

| ~850 | Strong | C-H Out-of-Plane Bend | Aromatic Ring (p-substituted) |

| ~720 | Medium | C-N Stretch | C-NO₂ |

Conclusion

The infrared spectrum of potassium 4-nitrobenzoate provides a wealth of information about its molecular structure. The key to a successful analysis lies in a combination of proper sample preparation, typically using the KBr pellet method, and a systematic approach to spectral interpretation. The characteristic absorption bands of the carboxylate and nitro functional groups, along with the patterns of the aromatic ring vibrations, serve as reliable indicators for the identification and characterization of this compound. This guide provides the foundational knowledge and practical steps for researchers and scientists to confidently utilize IR spectroscopy in their work with potassium 4-nitrobenzoate and related compounds.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, B. C. (1999).

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

An In-depth Technical Guide on the Crystal Structure of Potassium 4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of molecules in the solid state dictates a substance's macroscopic properties, from solubility and stability to bioavailability. For active pharmaceutical ingredients and their intermediates, a profound understanding of the crystal structure is not merely academic—it is a cornerstone of rational drug design and development. This guide delves into the structural chemistry of potassium 4-nitrobenzoate, a compound of interest in organic synthesis and materials science. While a definitive, publicly accessible single-crystal X-ray structure of potassium 4-nitrobenzoate remains elusive in common databases, this document serves as a comprehensive technical guide to its anticipated structural characteristics. By synthesizing theoretical insights with experimental data from closely related analogues, we present a robust framework for understanding the molecular architecture of this compound.

Introduction: The Significance of Potassium 4-Nitrobenzoate

Potassium 4-nitrobenzoate (K-4NB), the potassium salt of 4-nitrobenzoic acid, is a chemical intermediate with the molecular formula C₇H₄KNO₄ and a molecular weight of 205.21 g/mol [1][2]. Its structure, featuring a rigid benzene ring functionalized with a carboxylate and a nitro group, makes it a versatile building block in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents. The ionic nature imparted by the potassium salt enhances its solubility in polar solvents compared to its parent acid, a crucial attribute for many chemical transformations.

The arrangement of K-4NB units in a crystalline lattice is governed by a delicate interplay of strong ionic interactions, weaker non-covalent forces, and steric factors. Understanding this arrangement is paramount for controlling crystallization processes, predicting physicochemical properties, and ultimately, for its application in materials science and drug development.

Synthesis and Crystallization of Potassium 4-Nitrobenzoate

The synthesis of potassium 4-nitrobenzoate is a straightforward acid-base neutralization reaction.

Experimental Protocol: Synthesis

-

Dissolution: 4-Nitrobenzoic acid is dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.

-

Neutralization: A stoichiometric equivalent of potassium hydroxide (KOH), dissolved in water or ethanol, is added dropwise to the 4-nitrobenzoic acid solution with constant stirring. The reaction is mildly exothermic.

-

Crystallization: The resulting solution of potassium 4-nitrobenzoate is then concentrated by slow evaporation of the solvent at room temperature. The decreased solubility will lead to the formation of crystals. For obtaining high-quality single crystals suitable for X-ray diffraction, very slow evaporation over several days to weeks is recommended.

The general appearance of potassium 4-nitrobenzoate is a white to off-white crystalline powder[3].

Causality in Experimental Choices: The choice of solvent is critical in crystallization. A solvent system in which the compound has moderate solubility is ideal. High solubility may prevent crystallization, while very low solubility can lead to rapid precipitation of amorphous or poorly crystalline material. Slow evaporation allows for the ordered arrangement of molecules into a thermodynamically stable crystal lattice, which is essential for growing diffraction-quality single crystals.

Molecular Structure and Conformation

The 4-nitrobenzoate anion consists of a planar phenyl ring. The carboxylate group and the nitro group are also expected to be nearly coplanar with the ring to maximize resonance stabilization.

Diagram: Molecular Structure of 4-Nitrobenzoate Anion

Caption: Ball-and-stick representation of the 4-nitrobenzoate anion.

Anticipated Crystal Packing and Intermolecular Interactions

The crystal structure of potassium 4-nitrobenzoate will be dominated by the electrostatic interactions between the potassium cations (K⁺) and the 4-nitrobenzoate anions (C₇H₄NO₄⁻). The arrangement of these ions in the crystal lattice will be a balance between maximizing the attractive forces and minimizing the repulsive forces.

Based on the structures of other alkali metal benzoates and nitrobenzoates, a layered structure is a plausible hypothesis[4]. These layers would likely be composed of hydrophilic regions containing the potassium ions and the carboxylate and nitro groups, and hydrophobic regions comprising the phenyl rings.

Key Intermolecular Interactions

-

Ionic Bonding: The primary interaction will be the ionic bond between the K⁺ cations and the negatively charged oxygen atoms of the carboxylate group. The coordination environment of the potassium ion is expected to involve multiple oxygen atoms from neighboring carboxylate and possibly nitro groups.

-

Hydrogen Bonding: Although the 4-nitrobenzoate anion does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the carboxylate and nitro groups of adjacent molecules are likely to play a role in stabilizing the crystal packing.

-

π-π Stacking: The planar phenyl rings of the 4-nitrobenzoate anions are expected to engage in π-π stacking interactions. These interactions, arising from the electrostatic interaction between the electron-rich π-systems, are a common feature in the crystal structures of aromatic compounds and contribute significantly to the overall stability of the crystal lattice. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will influence the packing density and physical properties of the crystal.

Diagram: Hypothetical Crystal Packing Motif

Caption: Conceptual diagram of layered packing in potassium 4-nitrobenzoate.

The Path Forward: Experimental Determination of the Crystal Structure

The definitive elucidation of the crystal structure of potassium 4-nitrobenzoate requires experimental determination via single-crystal X-ray diffraction.

Workflow: Crystal Structure Determination

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

A successful structure determination would provide precise information on:

-

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

-

Space Group: The symmetry of the crystal lattice.

-

Atomic Coordinates: The precise position of each atom within the unit cell.

-

Bond Lengths and Angles: The intramolecular geometry of the 4-nitrobenzoate anion.

-

Intermolecular Interactions: The exact nature, distances, and angles of all non-covalent interactions.

This data would be invaluable for computational modeling, understanding structure-property relationships, and for quality control in any application of potassium 4-nitrobenzoate.

Conclusion

While the definitive crystal structure of potassium 4-nitrobenzoate is not currently available in the public domain, a comprehensive understanding of its likely structural features can be assembled from fundamental principles of chemistry and data from analogous compounds. The molecular structure is dictated by the rigid, planar 4-nitrobenzoate anion. The crystal packing is expected to be a layered arrangement stabilized by a combination of strong ionic K⁺···⁻OOC interactions and weaker, yet significant, C-H···O hydrogen bonds and π-π stacking interactions. The insights provided in this guide offer a solid foundation for researchers and professionals working with this compound and underscore the critical need for experimental determination of its crystal structure to further advance its scientific and technological applications.

References

-

Synthesis, spectroscopy, thermal studies and supramolecular structures of two new alkali-earth 4-nitrobenzoate complexes containing imidazole. Indian Academy of Sciences. [Link]

-

PubChem. Benzoic acid, 4-nitro-, potassium salt (1:1). National Center for Biotechnology Information. [Link]

-

PubChem. Potassium;4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Wikimedia Commons. File:Potassium 2-nitro-benzoate.png. [Link]

-

PubMed Central. Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][1][5][6]selenadiazole. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]

-

Chemsrc. potassium ortho-nitrobenzoate | CAS#:15163-59-4. [Link]

-

PubChem. Potassium;3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

IUCr Journals. Alkali metal salts of 4-hydroxybenzoic acid: a structural and educational study. [Link]

-

PubChem. Benzoic acid, 4-nitro-, potassium salt (1:1). National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. [Link]

-

ResearchGate. Structure, crystal growth and characterization of piperazinium bis(4-nitrobenzoate) dihydrate crystal for nonlinear optics and optical limiting applications. [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

-

ResearchGate. Synthesis, characterization and X-ray structure of trans-[(nitro)bis(ethylenediamine)( p-nitrobenzoato) cobalt(III)] [p-nitrobenzoate·p-nitrobenzoic acid]. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Crystal growth, Structural, Thermal and Optical Properties of Potassium Para Nitrophenolate dihydrate Semi organic Single Crysta. [Link]

-

RSC Publishing. Synthesis and performance study of potassium-based flame-retardant groups grafted onto nitrocellulose. [Link]

-

PubChem. Decyl 4-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Benzoic acid, 4-nitro-, potassium salt (1:1) | C7H4KNO4 | CID 10125148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. File:Potassium 2-nitro-benzoate.png - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium 4-Nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of potassium 4-nitrobenzoate. While direct, in-depth studies on this specific salt are limited, this document synthesizes available data on the parent 4-nitrobenzoic acid, related nitroaromatic compounds, and general principles of salt thermal stability to provide a robust predictive framework. This guide is intended for researchers, chemists, and professionals in drug development and materials science who handle or utilize this compound, offering insights into its thermal behavior, potential hazards, and the experimental methodologies required for its characterization.

Introduction: The Significance of Potassium 4-Nitrobenzoate

Potassium 4-nitrobenzoate (K-4NB) is the potassium salt of 4-nitrobenzoic acid (4-NBA), a nitroaromatic compound widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The presence of the nitro group, a well-known energetic functional group, imparts specific chemical and thermal properties to the molecule that warrant careful consideration, particularly concerning its stability at elevated temperatures. Understanding the thermal decomposition pathway, kinetic parameters, and potential hazards of K-4NB is critical for ensuring safety during its synthesis, storage, transportation, and application.

The substitution of the acidic proton in 4-NBA with a potassium ion is expected to significantly alter its thermal behavior. The ionic nature of the carboxylate-potassium bond, compared to the covalent O-H bond in the acid, influences the compound's crystal lattice energy, melting point, and ultimately, the mechanism and energetics of its decomposition. This guide will explore these aspects, beginning with the well-documented behavior of the parent acid as a baseline.

Thermal Behavior of 4-Nitrobenzoic Acid: A Comparative Baseline

To appreciate the thermal characteristics of potassium 4-nitrobenzoate, it is essential to first understand the behavior of its parent compound, 4-nitrobenzoic acid (4-NBA). Extensive research has been conducted on the thermal decomposition of 4-NBA using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

Key Thermal Events

Studies on 4-nitrobenzoic acid reveal a multi-stage decomposition process.[1][3] DSC analysis typically shows a sharp endothermic peak corresponding to its melting point, followed by a significant exothermic event at higher temperatures, indicating decomposition. TGA curves demonstrate a major mass loss associated with this exothermic decomposition.[1] The decomposition of nitroaromatic compounds can be vigorous, and for some isomers of nitrobenzoic acid, this process is characterized as a single n-order reaction.[1][2]

Kinetic Analysis

The kinetics of 4-NBA decomposition have been investigated using various isoconversional methods, such as Kissinger, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS).[2][4] These analyses provide the apparent activation energy (Ea), a critical parameter for assessing thermal stability. For p-nitrobenzoic acid (PNBA), the average apparent activation energy has been reported to be approximately 157.00 kJ mol⁻¹.[1][2]

The following table summarizes typical thermal data for 4-nitrobenzoic acid, which serves as a crucial reference point for our analysis of its potassium salt.

| Parameter | Typical Value for 4-Nitrobenzoic Acid | Source |

| Melting Point | ~242 °C | |

| Onset Decomposition Temp. (DSC) | 250-400 °C (range for isomers) | [1][3] |

| Peak Mass Loss Temp. (TGA) | ~205 °C (at 1.0 °C/min) | [1] |

| Apparent Activation Energy (Ea) | ~157 kJ/mol | [1][2] |

| Decomposition Enthalpy (ΔHd) | 327 to 1004 J/g | [1] |

Predicted Thermal Stability and Decomposition of Potassium 4-Nitrobenzoate

The replacement of the carboxylic acid proton with a potassium ion introduces an ionic bond and alters the molecular structure, which is expected to influence the thermal stability.

The Influence of the Potassium Cation

General principles of inorganic chemistry suggest that the thermal stability of salts with large, complex anions is influenced by the polarizing power of the cation.[5] The potassium ion (K⁺) is relatively large and has a low charge density (+1). Consequently, it has a lower polarizing effect on the 4-nitrobenzoate anion compared to smaller or more highly charged cations. This generally leads to higher thermal stability for potassium salts compared to, for example, lithium or magnesium salts.[5]

However, the decomposition of nitroaromatic compounds is primarily initiated by processes involving the nitro group, such as C-NO₂ bond homolysis.[6] The presence of the K⁺ ion and the resulting ionic character of the carboxylate group will influence the electron distribution across the entire molecule, which can, in turn, affect the strength of the C-NO₂ bond. It is plausible that the increased electron density on the carboxylate group, relayed through the aromatic ring, could slightly stabilize the molecule, leading to a higher decomposition temperature compared to 4-NBA.

Postulated Decomposition Pathway

The thermal decomposition of potassium 4-nitrobenzoate is expected to be a complex, multi-step process. Lacking direct experimental evidence for the decomposition products of K-4NB, we can propose a plausible pathway based on the known decomposition of other nitroaromatic compounds and metal carboxylates.

The initial step is likely the cleavage of the C-NO₂ bond, a common initiation mechanism for nitroaromatic explosives.[6] This would generate a phenyl radical and nitrogen dioxide (NO₂). Subsequent reactions would be highly complex, involving fragmentation of the aromatic ring and reactions of the decomposition products. The presence of potassium suggests that the final solid residue would likely be potassium carbonate (K₂CO₃) or potassium oxide (K₂O), formed from the reaction of the potassium cation with carbon and oxygen from the benzoate anion, especially in an air atmosphere.

The following diagram illustrates a conceptual workflow for investigating the decomposition of potassium 4-nitrobenzoate.

Caption: Experimental workflow for thermal analysis.

Experimental Protocols for Characterization

To definitively determine the thermal properties of potassium 4-nitrobenzoate, a series of well-established analytical techniques should be employed.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA-DSC analysis is the cornerstone for evaluating thermal stability.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Zinc).

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground potassium 4-nitrobenzoate into an appropriate crucible (e.g., alumina or gold-plated).[1]

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min flow rate) and an oxidative atmosphere (air or oxygen) to understand the influence of oxygen on the decomposition pathway.[1][4]

-

Heating Program: Perform non-isothermal scans at multiple linear heating rates (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to approximately 600 °C.[7] The use of multiple heating rates is essential for accurate kinetic analysis.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (T_onset) and the temperatures at various percentages of mass loss.

-

From the DSC curve, identify the temperatures of endothermic (e.g., melting) and exothermic (decomposition) events and quantify the enthalpy of decomposition (ΔH_d).

-

The logical relationship for deriving kinetic parameters from multi-heating rate DSC data is shown below.

Caption: Kinetic analysis from DSC data.

Evolved Gas Analysis (EGA)

To identify the gaseous products of decomposition, the TGA instrument should be coupled to a Fourier-Transform Infrared Spectrometer (FTIR) and/or a Mass Spectrometer (MS).

Protocol:

-

TGA-FTIR/MS Coupling: Use a heated transfer line to direct the gases evolved during the TGA experiment into the gas cell of the FTIR and the ion source of the MS.

-

Analysis: Correlate the mass loss steps observed in the TGA with the appearance of specific IR absorption bands or mass-to-charge ratios to identify the evolved gases (e.g., CO₂, CO, NO₂, N₂O).

Solid Residue Analysis

The composition of the solid residue after decomposition provides crucial information about the final products of the reaction.

Protocol:

-

Sample Collection: Perform a TGA experiment, stopping the heating program after the final mass loss step. Allow the sample to cool and carefully collect the residue.

-

X-Ray Diffraction (XRD): Analyze the residue using XRD to identify the crystalline phases present (e.g., K₂CO₃, K₂O).

Safety and Hazard Assessment

Based on the data obtained, key thermal safety parameters can be calculated to assess the risks associated with handling potassium 4-nitrobenzoate. These include the Time to Maximum Rate (TMR) and the Critical Temperature of Self-Accelerating Decomposition (TCL).[1][2] Given that other metal nitrobenzoates, such as scandium(III) m-nitrobenzoate, are known to decompose explosively, a thorough hazard assessment is imperative.[8]

Conclusion

For any application involving the heating of potassium 4-nitrobenzoate, it is strongly recommended that the experimental protocols outlined in this guide be performed to obtain precise data on its thermal stability, decomposition kinetics, and associated hazards. This empirical data is indispensable for ensuring safe handling and for the design of robust and reliable processes in research and industrial settings.

References

-

Crisan, M., Vlase, G., et al. (2018). Thermal and kinetics studies of primary, secondary and tertiary alkanolammonium salts of 4-nitrobenzoic acid. Journal of Thermal Analysis and Calorimetry. [Link]

-

Li, X., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Quimica Nova. [Link]

-

National Center for Biotechnology Information (n.d.). 4-Nitrobenzoic Acid. PubChem Compound Database. [Link]

-

Li, X., et al. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. [Link]

-

Li, X., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO. [Link]

-

Brzyska, W., & Kula, A. (1987). Thermal decompositions of scandium(III) m-nitrobenzoate, m-chlorobenzoate, m-hydroxybenzoate and m-aminobenzoate in air atmosphere. Journal of Thermal Analysis. [Link]

-

Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]

-

Li, X., et al. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO. [Link]

-

Katoh, K., et al. (2020). Thermal Behavior of Nitrocellulose with Inorganic Salts and their Mechanistic Action. Propellants, Explosives, Pyrotechnics. [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Abusaidi, H., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry. [Link]

-

Clark, J. (2023). The Thermal Stability of the Nitrates and Carbonates. Chemistry LibreTexts. [Link]

-

Wąsacz, A., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. [Link]

-

Kiran, M. R., et al. (2020). DSC thermogram of pure para(4)-nitro-benzoic acid (PNBA) and PNBA doped PU elastomers. ResearchGate. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. scielo.br [scielo.br]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzoic acid, 4-nitro-, potassium salt (1:1) | C7H4KNO4 | CID 10125148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

- 8. akjournals.com [akjournals.com]

A Technical Guide to the Historical Synthesis of p-Nitrobenzoic Acid

This guide provides an in-depth exploration of the historical methodologies for the synthesis of p-nitrobenzoic acid, a crucial intermediate in the production of pharmaceuticals, dyes, and other fine chemicals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational chemical principles and experimental protocols that have defined the production of this important compound.

Introduction: The Enduring Significance of p-Nitrobenzoic Acid

p-Nitrobenzoic acid (4-nitrobenzoic acid) is a crystalline solid that has long served as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitro group, allows for a wide array of chemical transformations. The historical development of its synthesis routes reflects the evolution of organic chemistry, particularly in the fields of oxidation and electrophilic aromatic substitution. Understanding these classical methods provides a valuable context for the development of modern, more efficient synthetic strategies.

Primary Historical Synthesis Route: Oxidation of p-Nitrotoluene

The most prevalent and historically significant method for the preparation of p-nitrobenzoic acid is the oxidation of the methyl group of p-nitrotoluene.[1][2] This approach is advantageous due to the ready availability of the starting material and the directness of the transformation. The choice of oxidizing agent has varied over time, with each having its own set of advantages and disadvantages in terms of yield, cost, and environmental impact.

Mechanistic Considerations: The Driving Force of Oxidation

The oxidation of the methyl group on an aromatic ring is a robust transformation. The presence of the electron-withdrawing nitro group at the para position makes the benzylic protons of the methyl group more acidic and susceptible to abstraction, facilitating the initial steps of the oxidation process. The general mechanism, particularly with metal-based oxidants like permanganate and dichromate, often involves the formation of radical intermediates or the direct transfer of a hydrogen atom.[3]

Historical Oxidizing Agents: A Comparative Overview

A variety of strong oxidizing agents have been historically employed for the conversion of p-nitrotoluene to p-nitrobenzoic acid.[2] The selection of a particular reagent was often dictated by factors such as cost, availability, and the desired scale of the reaction.

| Oxidizing Agent | Typical Reaction Conditions | Reported Yield | Key Advantages & Disadvantages |

| Sodium Dichromate (Na₂Cr₂O₇) | In concentrated sulfuric acid, with heating.[2][4] | 82-86%[4] | High yield, relatively low cost. Generates toxic chromium waste. |

| Potassium Permanganate (KMnO₄) | In alkaline or neutral aqueous solution, with heating.[5][6] | ~51.6% (with PTC)[6] | Readily available, effective. Can be difficult to control, produces MnO₂ sludge. |

| Nitric Acid (HNO₃) | Under pressure and at elevated temperatures. | Variable | Inexpensive. Can lead to further nitration of the aromatic ring. |

| Air/Oxygen | In acetic acid with Co/Mn/Br catalysts at high temperature and pressure.[7] | ~87%[7] | "Greener" oxidant. Requires specialized equipment for high pressure. |

Experimental Protocol: Oxidation with Sodium Dichromate

The following protocol is based on a well-established procedure from Organic Syntheses, a testament to its historical reliability and reproducibility.[4]

Materials:

-

p-Nitrotoluene

-

Sodium dichromate dihydrate

-

Concentrated sulfuric acid

-

5% Sodium hydroxide solution

-

5% Sulfuric acid solution

-

Water

Procedure:

-

In a 5-liter round-bottomed flask equipped with a mechanical stirrer, combine 680 g of sodium dichromate and 1500 mL of water.

-

Add 230 g of p-nitrotoluene to the flask and begin stirring.

-

Slowly add 1700 g of concentrated sulfuric acid over a period of approximately 30 minutes. The reaction is exothermic and will heat up.

-

Once the initial exotherm has subsided, heat the mixture to a gentle boil for about 30 minutes.

-

Allow the reaction mixture to cool, then add 2 liters of water.

-

Filter the cooled solution through a cloth filter and wash the crude product with approximately 1 liter of water.

-

To remove chromium salts, the crude p-nitrobenzoic acid is warmed on a water bath with 1 liter of 5% sulfuric acid solution.

-

After cooling, the product is filtered again.

-

The purified product is then dissolved in a 5% sodium hydroxide solution, and any remaining chromium hydroxide and unreacted p-nitrotoluene are removed by filtration.[2]

-

The filtrate, containing the sodium salt of p-nitrobenzoic acid, is then acidified with dilute sulfuric acid, causing the p-nitrobenzoic acid to precipitate.

-

The precipitated product is collected by suction filtration, washed thoroughly with water, and dried. The expected yield is 230–240 g (82–86% of the theoretical amount).[4]

Workflow for the Oxidation of p-Nitrotoluene

Caption: Experimental workflow for the synthesis of p-nitrobenzoic acid via oxidation of p-nitrotoluene.

Alternative Historical Approaches: The Challenge of Direct Nitration

While the oxidation of p-nitrotoluene has been the dominant historical route, the direct nitration of benzoic acid is another classical electrophilic aromatic substitution reaction. However, this method is not a direct or efficient pathway to p-nitrobenzoic acid.

Regioselectivity in the Nitration of Benzoic Acid

The carboxylic acid group (-COOH) of benzoic acid is an electron-withdrawing group and, as a result, is a meta-director in electrophilic aromatic substitution reactions.[8][9] The nitration of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid predominantly yields m-nitrobenzoic acid.[9][10][11] The formation of the ortho and para isomers is significantly disfavored.

The mechanism involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric and sulfuric acids.[8][12] When the nitronium ion attacks the benzene ring of benzoic acid, the intermediate carbocation (the sigma complex) is most stable when the positive charge is not adjacent to the electron-withdrawing carboxyl group. This stability is achieved in the meta-attack pathway, leading to the formation of m-nitrobenzoic acid as the major product.[10]

Visualization of Benzoic Acid Nitration

Caption: Logical relationship in the nitration of benzoic acid leading to the major meta-product.

Due to this inherent regioselectivity, the historical synthesis of pure p-nitrobenzoic acid did not rely on the direct nitration of benzoic acid. To obtain the para isomer starting from benzoic acid would necessitate a more convoluted, multi-step synthesis, which would be less efficient than the oxidation of p-nitrotoluene.

Conclusion

The historical synthesis of p-nitrobenzoic acid is predominantly characterized by the oxidation of p-nitrotoluene. This method, particularly using strong oxidizing agents like sodium dichromate and potassium permanganate, provided a reliable and high-yielding route to the desired product. While the direct nitration of benzoic acid is a fundamental reaction in organic chemistry, its regiochemical outcome makes it unsuitable for the direct preparation of p-nitrobenzoic acid. The enduring utility of these classical methods underscores the ingenuity of early organic chemists and provides a foundational understanding for the continued development of synthetic methodologies.

References

-

Profnit. Nitration Of Benzoic Acid. Available at: [Link]

-

IOSR Journal. Permanganate Oxidation mechanisms of Alkylarenes. Available at: [Link]

-

YouTube. Nitration of benzoic acid. Available at: [Link]

-

YouTube. Nitration Reaction of Benzoic acid. Available at: [Link]

-

Liskon Biological. Synthesis method of p-Nitrobenzoic acid. Available at: [Link]

-

Testbook. Nitration of benzoic acid gives following major product. Available at: [Link]

-

Chemistry LibreTexts. Nitration and Sulfonation of Benzene. Available at: [Link]

-

Organic Syntheses. p-NITROBENZOIC ACID. Available at: [Link]

-

Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene? Available at: [Link]

-

Quora. What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? Available at: [Link]

-

UBC Library Open Collections. THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. Available at: [Link]

-

Quora. How to convert benzoic acid to p nitrobenzoic acid. Available at: [Link]

-

Sciencemadness Discussion Board. Nitrotoluene oxidation. Available at: [Link]

- Google Patents. Method of preparing p-nitrobenzoic acid.

-

ResearchGate. Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide. Available at: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

-

Zenodo. A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1. Available at: [Link]

-

CNKI. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG. Available at: [Link]

Sources

- 1. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]

- 2. The preparation method of p-nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. quora.com [quora.com]

- 6. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]

- 7. US4007223A - Method of preparing p-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. sga.profnit.org.br [sga.profnit.org.br]

- 9. testbook.com [testbook.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

acidity and pKa value of 4-nitrobenzoic acid isomers

An In-depth Technical Guide on Structure-Acidity Relationships and pKa Determination

For Immediate Release

This guide provides a comprehensive analysis of the acidity of ortho-, meta-, and para-nitrobenzoic acids for researchers, scientists, and drug development professionals. It delves into the fundamental chemical principles governing their acid strength, supported by quantitative pKa data and detailed experimental methodologies.

Introduction: Acidity and the Significance of pKa

The acidity of a molecule, its ability to donate a proton (H⁺), is a cornerstone of its chemical identity and reactivity. In pharmaceutical sciences, the acid dissociation constant (pKa) is a critical parameter that dictates a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] The pKa is the pH at which a molecule is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form.[2] A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton.[3]

The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the deprotonated form [A⁻] to the protonated form [HA] of a molecule.[4][5][6]

pH = pKa + log ([A⁻]/[HA]) [2]

This guide focuses on the isomers of nitrobenzoic acid, which serve as a classic model for understanding how the position of a substituent on an aromatic ring profoundly influences molecular acidity.

The Electronic Influence of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly increases the acidity of the parent molecule, benzoic acid.[7] It achieves this by stabilizing the negatively charged carboxylate anion (the conjugate base) that forms upon deprotonation. This stabilization occurs through two primary electronic mechanisms: the inductive effect and the resonance effect.[8][9]

-

Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma (σ) bonds of the benzene ring.[7] This effect is distance-dependent, weakening as the substituent moves further from the carboxylic acid group.

-

Resonance Effect (-M or -R): The nitro group can withdraw electron density through the pi (π) system of the benzene ring, delocalizing the negative charge of the carboxylate anion.[10] This effect is only operative when the nitro group is in the ortho or para position relative to the carboxylic acid, as direct resonance interaction is not possible from the meta position.[11][12]

The interplay of these effects, combined with steric factors, dictates the final acidity of each isomer.

Comparative Acidity: A Quantitative Look at the Isomers

The position of the electron-withdrawing nitro group has a dramatic and predictable impact on the pKa value. The observed order of acidity for the isomers is: ortho > para > meta .[11] All three isomers are significantly more acidic than benzoic acid itself.

| Compound | Isomer Position | pKa Value (in water at 25°C) |

| 2-Nitrobenzoic Acid | Ortho | ~2.17 |

| 4-Nitrobenzoic Acid | Para | ~3.44 |

| 3-Nitrobenzoic Acid | Meta | ~3.45 |

| Benzoic Acid | (Reference) | ~4.20 |

Data sourced from BenchChem, PubChem, and Ataman Kimya.[11][13]

Analysis of Acidity Trends: A Mechanistic Explanation

2-Nitrobenzoic Acid (ortho-isomer)

The ortho-isomer is the strongest acid in the series, a phenomenon commonly known as the "ortho effect."[14][15] This enhanced acidity arises from a combination of factors:

-

Maximized Inductive Effect: The nitro group's close proximity to the carboxylic acid group exerts the strongest possible electron-withdrawing inductive pull, greatly stabilizing the resulting anion.[16]

-

Steric Inhibition of Resonance: The bulky nitro group sterically hinders the carboxylic acid group, forcing it to twist out of the plane of the benzene ring.[14][17][18] This disruption of coplanarity inhibits resonance between the carboxyl group and the ring, which in the case of benzoic acid is a destabilizing factor for the anion. This forced rotation makes the proton's removal more favorable.[17][19]

4-Nitrobenzoic Acid (para-isomer)

In the para-isomer, both the inductive and resonance effects work in concert to stabilize the conjugate base.[3] The nitro group, being in a para position, can effectively delocalize the negative charge of the carboxylate anion through the ring's π-system.[20] This combined withdrawal of electron density makes 4-nitrobenzoic acid a strong acid, significantly more so than benzoic acid.[21]

3-Nitrobenzoic Acid (meta-isomer)

For the meta-isomer, only the inductive effect is operative in stabilizing the carboxylate anion.[11] The resonance effect cannot extend to the meta position.[12] While the inductive effect still renders 3-nitrobenzoic acid more acidic than benzoic acid, the lack of resonance stabilization makes it the weakest acid among the three nitro-substituted isomers.[11]

The following diagram illustrates the key electronic effects influencing the stability of the para-nitrobenzoate anion.

Caption: Key electronic effects leading to increased acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for the precise determination of pKa values.[14][22][23] The method involves titrating a solution of the weak acid (the nitrobenzoic acid isomer) with a strong base (e.g., sodium hydroxide) while continuously monitoring the pH of the solution.[24]

Materials and Equipment

-

Calibrated pH meter with a combination pH electrode[1]

-

Magnetic stirrer and stir bar

-

Burette (50 mL, Class A)

-

Beakers and volumetric flasks

-

0.01 M solution of the nitrobenzoic acid isomer

-

Standardized ~0.1 M NaOH solution (carbonate-free)

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)[24]

-

0.15 M Potassium Chloride (KCl) solution to maintain constant ionic strength[1]

Step-by-Step Methodology

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[24]

-

Sample Preparation: Accurately prepare a ~1 mM solution of the nitrobenzoic acid isomer.[1] For example, dissolve the required amount in a suitable solvent (if necessary) and dilute with deionized water. Add KCl to maintain a constant ionic strength.[24]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with the measurement by forming carbonic acid.[24]

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette into the solution, ensuring they do not touch the beaker walls or the stir bar.

-

Titration Process: Begin stirring the solution gently. Add small, precise increments of the standardized NaOH titrant. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[1] Continue this process well past the equivalence point (the point of steepest pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[9]

-

Determine the equivalence point (V_eq), which is the center of the steepest part of the curve (the inflection point).[25] This can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

Calculate the half-equivalence point volume (V_eq / 2).[24]

-